1,1-Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate
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Overview
Description
1,1-Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C12H20O4. It is a cyclobutane derivative with two ethyl groups and two methyl groups attached to the cyclobutane ring, along with two ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Scientific Research Applications
1,1-Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylcyclobutanone with diethyl carbonate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1,1-diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis in the presence of enzymes or acidic/basic conditions, leading to the formation of carboxylic acids and alcohols. These products can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: Similar structure but with methoxy groups instead of methyl groups.
1,3-Dimethylcyclobutane: Lacks the ester functional groups and has different reactivity.
Uniqueness
1,1-Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate is unique due to the presence of both ethyl and methyl groups on the cyclobutane ring, along with two ester groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-5-15-9(13)12(10(14)16-6-2)7-11(3,4)8-12/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKXGIPHEVVBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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